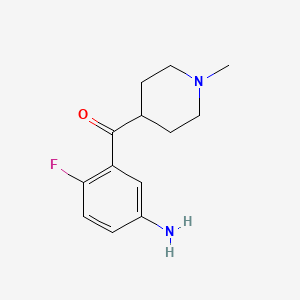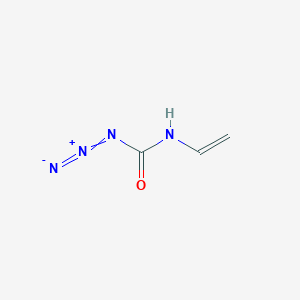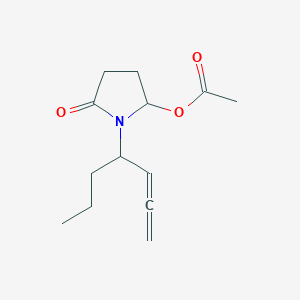
2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring. This particular compound is notable for its unique structural features, including an acetyloxy group and a propyl-butadienyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- typically involves multi-step organic reactions. One common method might include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyloxy Group: This step can be carried out using acetylation reactions, where an acetyl group is introduced to the molecule.
Attachment of the Propyl-Butadienyl Side Chain: This can be done through alkylation reactions, where the side chain is added to the pyrrolidinone core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, it can also undergo reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: The parent compound without the acetyloxy and propyl-butadienyl groups.
N-Acetylpyrrolidinone: A similar compound with an acetyl group attached to the nitrogen atom.
Butadienyl Pyrrolidinones: Compounds with similar butadienyl side chains.
Uniqueness
What sets 2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- apart is its specific combination of functional groups and side chains, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
792950-39-1 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
InChI |
InChI=1S/C13H19NO3/c1-4-6-11(7-5-2)14-12(16)8-9-13(14)17-10(3)15/h6,11,13H,1,5,7-9H2,2-3H3 |
Clave InChI |
HDLSEGZRMMJAML-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=C=C)N1C(CCC1=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


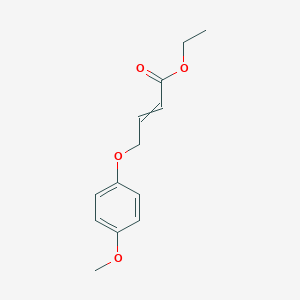
![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)
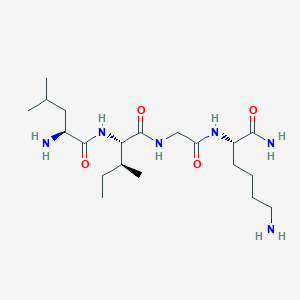
![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)
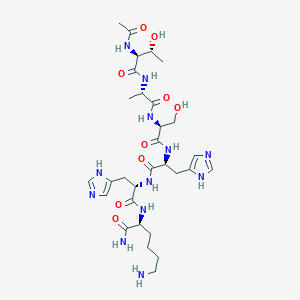

![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)
![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
